molecular formula C10H11NO2S B1218299 2-Phenylthiazolidine-4-carboxylic acid CAS No. 42607-21-6

2-Phenylthiazolidine-4-carboxylic acid

Cat. No. B1218299
CAS RN: 42607-21-6
M. Wt: 209.27 g/mol
InChI Key: AZDYQBFYMBALBY-UHFFFAOYSA-N
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Description

2-Phenylthiazolidine-4-carboxylic acid is a compound with the molecular formula C10H11NO2S . It has an average mass of 209.265 Da and a monoisotopic mass of 209.051056 Da . It is also known by other names such as 2-Phenyl-1,3-thiazolidine-4-carboxylic acid and 2-Phenyl-thiazolidine-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for 2-Phenylthiazolidine-4-carboxylic acid is 1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) . The Canonical SMILES representation is C1C(NC(S1)C2=CC=CC=C2)C(=O)O .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Phenylthiazolidine-4-carboxylic acid are not available, thiazolidinones, in general, are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 433.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 72.7±3.0 kJ/mol and a flash point of 216.0±28.7 °C . The compound has an index of refraction of 1.613 and a molar refractivity of 55.9±0.3 cm3 .

Scientific Research Applications

Radioprotective Properties

The derivatives of 2-Phenylthiazolidine-4-carboxylic acid have been studied for their radioprotective properties . This suggests that these compounds could potentially be used to protect against radiation damage, which could be particularly useful in fields such as radiation therapy for cancer.

Anticancer Activity

Thiazolidin-4-one derivatives, which include 2-Phenylthiazolidine-4-carboxylic acid, have shown significant anticancer activities . These compounds have been the subject of extensive research, and they have demonstrated considerable potential as anticancer agents. They have been found to inhibit various enzymes and cell lines, contributing to their anticancer activity .

Antioxidant Activity

Thiazolidin-4-ones, including 2-Phenylthiazolidine-4-carboxylic acid, have been reported to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Activity

Thiazolidin-4-ones have been reported to have anti-inflammatory activities . This suggests that 2-Phenylthiazolidine-4-carboxylic acid could potentially be used in the treatment of inflammatory conditions.

Antidiabetic Activity

Thiazolidin-4-ones have been reported to have antidiabetic activities . This suggests that 2-Phenylthiazolidine-4-carboxylic acid could potentially be used in the treatment of diabetes.

Antimicrobial Activity

Thiazolidin-4-ones have been reported to have antimicrobial activities . This suggests that 2-Phenylthiazolidine-4-carboxylic acid could potentially be used in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Thiazolidin-4-ones have been reported to have antitubercular activities . This suggests that 2-Phenylthiazolidine-4-carboxylic acid could potentially be used in the treatment of tuberculosis.

Antiparasitic Activity

Thiazolidin-4-ones have been reported to have antiparasitic activities . This suggests that 2-Phenylthiazolidine-4-carboxylic acid could potentially be used in the treatment of parasitic infections.

Safety and Hazards

The safety data sheet for 2-Phenylthiazolidine-4-carboxylic acid indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Mode of Action

It has been studied for its radioprotective properties . This suggests that it may interact with cellular components to protect against radiation damage.

Result of Action

Its study for radioprotective properties suggests that it may have effects at the cellular level that protect against radiation damage .

properties

IUPAC Name

2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDYQBFYMBALBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284363
Record name 2-Phenylthiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylthiazolidine-4-carboxylic acid

CAS RN

42607-21-6
Record name 2-Phenylthiazolidine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42607-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylthiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carboxy-2-phenylthiazolidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094
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Record name 2-Phenylthiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 2-Phenylthiazolidine-4-carboxylic acid?

A1: 2-Phenylthiazolidine-4-carboxylic acid is a chiral molecule with two stereocenters, leading to the existence of four stereoisomers. The molecule features a thiazolidine ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position.

Q2: How does the stereochemistry of 2-Phenylthiazolidine-4-carboxylic acid derivatives influence their biological activity?

A: Research has shown that the stereochemistry of 2-phenylthiazolidine-4-carboxylic acid derivatives plays a crucial role in their biological activity. For instance, in the development of S-Methylmethionine Sulfonium (SMMS) derivatives for skin protection against ultraviolet exposure, the specific stereoisomers (2S,4S)- and (2R,4S)-2-phenylthiazolidine-4-carboxylic acid were identified as exhibiting the desired effects on human dermal fibroblasts and keratinocytes []. This highlights the importance of stereochemical control during synthesis when targeting specific biological applications.

Q3: What synthetic routes have been explored for the preparation of 2-Phenylthiazolidine-4-carboxylic acid and its derivatives?

A: Several synthetic approaches have been reported for 2-Phenylthiazolidine-4-carboxylic acid and its derivatives. One method involves the reaction of L-cysteine with benzaldehyde, followed by cyclization to form the thiazolidine ring [, ]. Microwave irradiation has been explored to accelerate this reaction, offering advantages such as reduced reaction times and higher yields []. Another approach utilizes (2R,4R)-N-acyl-2-phenylthiazolidine-4-carboxylic acids as starting materials for the generation of reactive intermediates, such as 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates. These intermediates can undergo further transformations, like intramolecular 1,3-dipolar cycloaddition reactions, to afford complex heterocyclic compounds, including chiral 1H-pyrrolo[1,2-c]thiazole derivatives [].

Q4: What applications have been investigated for 2-Phenylthiazolidine-4-carboxylic acid and its derivatives?

A: 2-Phenylthiazolidine-4-carboxylic acid derivatives have shown potential in various applications. Studies have explored their radioprotective properties [, ], highlighting their potential in mitigating the harmful effects of radiation exposure. Additionally, these compounds have demonstrated promising anti-cancer activity, particularly against human breast cancer cell lines []. This activity is attributed to their ability to act as anti-proliferative agents. Furthermore, derivatives have been investigated for their skin-protective effects against ultraviolet radiation, with potential applications in cosmetics and dermatology [].

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